Dicrotophos

Descripción

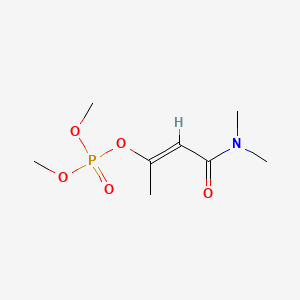

Structure

3D Structure

Propiedades

IUPAC Name |

[(E)-4-(dimethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO5P/c1-7(6-8(10)9(2)3)14-15(11,12-4)13-5/h6H,1-5H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEENJGZXVHKXNB-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N(C)C)OP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)N(C)C)/OP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16NO5P | |

| Record name | DICROTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICROTOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0872 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023914 | |

| Record name | Dicrotophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dicrotophos appears as a yellow to brown liquid with a mild ester odor. Used to control sucking, boring, and chewing pests on rice, cotton, coffee, apples, and other crops. Effective on ornamentals, trees, and shrubs for aphids, leaf hoppers, and scale insects. (EPA, 1998), Yellow-brown liquid with a mild, ester odor. [insecticide]; [NIOSH], YELLOW-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR., Yellow-brown liquid with a mild, ester odor., Yellow-brown liquid with a mild, ester odor. [insecticide] | |

| Record name | DICROTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicrotophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/263 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICROTOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0872 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICROTOPHOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/262 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dicrotophos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0203.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

752 °F at 760 mmHg (EPA, 1998), 400 °C at 760 mm Hg; 130 °C at 0.1 mm Hg, 752 °F | |

| Record name | DICROTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICROTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICROTOPHOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/262 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dicrotophos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0203.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Above 175F (EPA, 1998), >200 °F (TCC), >93 °C c.c., >200 °F | |

| Record name | DICROTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICROTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICROTOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0872 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICROTOPHOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/262 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dicrotophos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0203.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Totally miscible with acetone, alcohols, acetonitrile, chloroform, dichlorormethane, xylene; very slightly soluble (<10 g/kg) in diesel oil, kerosene, Miscible with carbon tetracloride, MISCIBLE WITH HEXYLENE GLYCOL, MISCIBLE WITH ISOPROPYL OXITOL, PHENTOXONE, ETHYL, ISOPROPYL & DIACETONE ALCOHOLS, Miscible with water, Solubility in water: miscible, Miscible | |

| Record name | DICROTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICROTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICROTOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0872 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dicrotophos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0203.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.216 at 59 °F (EPA, 1998) - Denser than water; will sink, 1.216 g/cu cm at 15 °C, Relative density (water = 1): 1.216 (15 °C), 1.22 at 59 °F, (59 °F): 1.22 | |

| Record name | DICROTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICROTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICROTOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0872 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICROTOPHOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/262 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dicrotophos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0203.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

1e-05 mmHg at 68 °F (EPA, 1998), 0.0001 [mmHg], 21.3 mPa (1.60X10-4 mm Hg) at 25 °C, Vapor pressure, Pa at 20 °C: 0.013, 0.0001 mmHg | |

| Record name | DICROTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicrotophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/263 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICROTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICROTOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0872 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICROTOPHOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/262 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dicrotophos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0203.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Yellowish liquid, Amber liquid, Brown liquid, Liquid, commercial grade is brown | |

CAS No. |

141-66-2, 3735-78-2 | |

| Record name | DICROTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicrotophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicrotophos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC370784 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dicrotophos | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/dicrotophos-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Dicrotophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3-(dimethylamino)-1-methyl-3-oxoprop-1-enyl dimethyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(dimethylamino)-1-methyl-3-oxoprop-1-enyl dimethyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICROTOPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B541I65WBL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICROTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICROTOPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0872 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICROTOPHOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/262 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid, dimethyl ester, ester with (E)-3-hydroxy-N,N-dimethylcrotonamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TC3ABF10.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Dicrotophos and Acetylcholinesterase: An In-depth Technical Guide to the Mechanism of Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicrotophos, a potent organophosphate insecticide, exerts its neurotoxic effects through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this inhibition. It details the phosphorylation of the AChE active site, the subsequent aging process that renders the enzyme resistant to reactivation, and the kinetics of this interaction. Detailed experimental protocols for assessing AChE inhibition and the logical frameworks of cholinergic signaling and experimental design are presented through diagrams generated using the DOT language. Quantitative data on the inhibition kinetics of this compound and related organophosphates are summarized to provide a comparative toxicological profile.

Introduction

This compound is a systemic and contact organophosphate insecticide and acaricide. Its primary mode of action is the inhibition of acetylcholinesterase (AChE, EC 3.1.1.7), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts and neuromuscular junctions.[1][2] The inactivation of AChE leads to an accumulation of ACh, resulting in hyperstimulation of cholinergic receptors, which can cause tremors, convulsions, paralysis, and ultimately, death in insects and mammals.[3][4] Understanding the precise mechanism of this compound-mediated AChE inhibition is crucial for the development of effective antidotes and for assessing its environmental and health impacts.

The Cholinergic Synapse and the Role of Acetylcholinesterase

Cholinergic neurotransmission begins with the release of acetylcholine from a presynaptic neuron into the synaptic cleft. ACh then binds to and activates nicotinic and muscarinic receptors on the postsynaptic membrane, propagating the nerve impulse. To terminate the signal, ACh is rapidly hydrolyzed into choline (B1196258) and acetate (B1210297) by AChE. This process is vital for maintaining controlled and precise neural communication.[1]

Mechanism of Acetylcholinesterase Inhibition by this compound

The inhibition of AChE by this compound, like other organophosphates, occurs through a two-step process: the formation of a reversible Michaelis-like complex, followed by the irreversible phosphorylation of a serine residue within the enzyme's active site.[1]

The Acetylcholinesterase Active Site

The active site of AChE is located at the bottom of a deep and narrow gorge and is comprised of two main subsites: the anionic site and the esteratic site. The anionic site, rich in aromatic residues such as Tryptophan (Trp86), is responsible for binding the quaternary ammonium (B1175870) group of acetylcholine. The esteratic site contains the catalytic triad (B1167595) of Serine (Ser203), Histidine (His447), and Glutamate (Glu334), which is responsible for the hydrolysis of the ester bond of acetylcholine.[5][6][7]

Phosphorylation of the Active Site

This compound, as a dimethyl phosphate (B84403), acts as a "suicide substrate" for AChE. The phosphorus atom of this compound is electrophilic and is attacked by the nucleophilic hydroxyl group of the Ser203 residue in the catalytic triad. This results in the formation of a stable, covalent phosphoserine bond. The leaving group of the this compound molecule is released, and the enzyme becomes phosphorylated and, consequently, inactive.[3]

The "Aging" Process

Following phosphorylation, the this compound-AChE conjugate can undergo a time-dependent dealkylation process known as "aging".[3] In the case of this compound, which is a dimethyl phosphate, one of the methyl groups attached to the phosphorus atom is cleaved. This dealkylation results in a negatively charged phosphomonoester adduct that is highly resistant to both spontaneous hydrolysis and reactivation by nucleophilic agents like oximes.[8][9] The half-life for the aging of AChE inhibited by dimethyl organophosphates is estimated to be approximately 3.7 to 3.9 hours.[8]

Quantitative Data on Acetylcholinesterase Inhibition

The potency of an AChE inhibitor is quantified by several kinetic parameters, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the second-order rate constant of phosphorylation (kp). Due to the limited availability of specific kinetic data for this compound in the public literature, data for the structurally similar organophosphate monocrotophos (B1676717) and general data for dimethyl organophosphates are presented for comparative purposes.

Table 1: Inhibition of Acetylcholinesterase by Monocrotophos (a related Dimethyl Organophosphate)

| Species | Enzyme Source | Inhibition Constant (Ki) | Reference |

| Rat | Brain | Lower than pigeon and fish | [10] |

| Pigeon | Brain | 1.4-fold higher than rat | [10] |

| Fish (Tilapia) | Brain | 3.2-fold higher than rat | [10] |

Table 2: General Kinetic Parameters for Dimethyl Organophosphate Inhibition of Human AChE

| Parameter | Value | Reference |

| Aging Half-life (t½) | ~3.7 - 3.9 hours | [8] |

| Spontaneous Reactivation Half-life (t½) | ~0.85 hours (for Dichlorvos, another dimethyl OP) | [8] |

Note: The lower the Ki or IC50 value, the more potent the inhibitor. The data for monocrotophos indicates species-specific sensitivity of AChE to inhibition.

Experimental Protocols

The following protocols describe standard methods for assessing AChE activity and its inhibition.

Determination of Acetylcholinesterase Activity (Ellman's Method)

This spectrophotometric assay is the most common method for measuring AChE activity. It is based on the reaction of thiocholine, a product of the hydrolysis of the substrate acetylthiocholine (B1193921) by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate) that absorbs light at 412 nm.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) reagent

-

Test inhibitor (this compound) solution at various concentrations

-

Microplate reader and 96-well plates

Procedure:

-

Prepare serial dilutions of the this compound solution.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the this compound solution (or solvent for control) to each well.

-

Add the AChE solution to all wells except the blank.

-

Incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

-

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determination of the Aging Rate

The rate of aging of the phosphorylated AChE can be determined by measuring the decrease in the ability of an oxime reactivator to restore enzyme activity over time.

Procedure:

-

Inhibit AChE with a high concentration of this compound to achieve near-complete inhibition.

-

Remove the excess, unbound this compound from the solution (e.g., by dialysis or gel filtration).

-

At various time points (t=0, 1, 2, 4, 8, etc., hours) after the removal of the inhibitor, take aliquots of the inhibited enzyme solution.

-

To each aliquot, add a high concentration of an oxime reactivator (e.g., pralidoxime, 2-PAM).

-

Allow the reactivation to proceed for a sufficient time to reach completion.

-

Measure the remaining AChE activity in each aliquot using the Ellman's method as described above.

-

The activity at t=0 represents the maximum reactivatable enzyme. The decrease in reactivatable activity over time reflects the rate of aging.

-

The aging rate constant (k_a) can be determined by plotting the natural logarithm of the percentage of reactivatable enzyme against time. The slope of this line will be -k_a. The aging half-life can be calculated as t½ = 0.693 / k_a.

Molecular Interactions with the Acetylcholinesterase Active Site

-

Anionic Site: The dimethylamino group of this compound may form interactions with aromatic residues in the anionic site, such as Trp86, which helps to orient the molecule for the subsequent phosphorylation reaction.[5][6]

-

Esteratic Site: The phosphate group of this compound is positioned in close proximity to the catalytic triad. The nucleophilic attack by Ser203 is facilitated by the proton abstraction from its hydroxyl group by His447, which is, in turn, stabilized by Glu334.[5][11]

Conclusion

This compound is a potent inhibitor of acetylcholinesterase, acting through the irreversible phosphorylation of the active site serine residue. The subsequent aging process, characterized by dealkylation, leads to a form of the enzyme that is resistant to reactivation by currently available oxime antidotes. The kinetics of inhibition, aging, and spontaneous reactivation are critical determinants of the overall toxicity of this compound. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of these parameters, which is essential for the development of novel and more effective therapeutic interventions for organophosphate poisoning and for a comprehensive understanding of the toxicological profile of this compound. Further research to obtain specific kinetic data for this compound and to elucidate the precise molecular interactions within the AChE active site will be invaluable for these endeavors.

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. mmsl.cz [mmsl.cz]

- 6. Structural Bioinformatics Applied to Acetylcholinesterase Enzyme Inhibition [mdpi.com]

- 7. Identification of AChE targeted therapeutic compounds for Alzheimer’s disease: an in-silico study with DFT integration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rates of spontaneous reactivation and aging of acetylcholinesterase in human erythrocytes after inhibition by organophosphorus pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Species differences in brain acetylcholinesterase response to monocrotophos in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Dicrotophos: A Physicochemical and Mechanistic Overview

An In-depth Technical Guide for Researchers and Scientists

Introduction

Dicrotophos is a potent organophosphate insecticide and acaricide known for its systemic and contact activity against a broad spectrum of agricultural pests.[1][2][3] A comprehensive understanding of its physicochemical properties is paramount for professionals in environmental science, toxicology, and drug development to predict its environmental fate, bioavailability, and toxicological profile. This technical guide provides a detailed summary of the core physicochemical characteristics of this compound, outlines the standardized experimental protocols for their determination, and visually elucidates its primary mechanism of action through signaling pathway diagrams.

Physicochemical Properties of this compound

The following tables summarize the key physicochemical properties of this compound, compiled from various scientific and regulatory sources. These parameters are crucial for modeling its behavior in biological and environmental systems.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₆NO₅P | [2][3] |

| Molecular Weight | 237.19 g/mol | [2][3] |

| Appearance | Yellow to brown liquid | [2] |

| Odor | Mild ester-like | [2] |

| Density | 1.22 g/mL | [3] |

| Melting Point | < 25 °C | |

| Boiling Point | 400 °C (752 °F; 673 K) | [3] |

Table 2: Solubility and Partitioning Behavior of this compound

| Property | Value | Source(s) |

| Water Solubility | Miscible | [3] |

| Octanol-Water Partition Coefficient (log P) | -0.5 | [1] |

Table 3: Volatility and Stability of this compound

| Property | Value | Source(s) |

| Vapor Pressure | 0.0001 mmHg | [3] |

| Stability | Decomposes at elevated temperatures. | [4] |

Experimental Protocols for Physicochemical Property Determination

The determination of the physicochemical properties of chemical substances like this compound is standardized by internationally recognized guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability across different laboratories.

Determination of Vapor Pressure (OECD Guideline 104)

The vapor pressure of a substance is a measure of its volatility. OECD Guideline 104 describes several methods applicable to different vapor pressure ranges.[3][5][6][7][8] For a substance with a low vapor pressure like this compound, the Gas Saturation Method or a Static Method is often employed.

Experimental Workflow: Gas Saturation Method

Experimental workflow for vapor pressure determination.

Methodology:

-

Sample Preparation: A known quantity of this compound is placed in a temperature-controlled cell.

-

Saturation: A stream of inert gas (e.g., nitrogen) is passed over the sample at a low, constant flow rate to become saturated with the vapor of the substance.

-

Trapping: The gas stream is then passed through a trapping system (e.g., a sorbent tube) that quantitatively captures the this compound vapor.

-

Analysis: The amount of trapped this compound is determined using a sensitive analytical technique such as Gas Chromatography (GC).

-

Calculation: The vapor pressure is calculated from the mass of the substance transported by a known volume of gas. The experiment is repeated at several temperatures to establish the vapor pressure curve.[5][7]

Determination of Water Solubility (OECD Guideline 105)

Water solubility is a critical parameter influencing the environmental transport and bioavailability of a substance. For substances that are miscible with water, a qualitative assessment is often sufficient. However, for quantitative determination, the Flask Method described in OECD Guideline 105 is suitable.[4][9][10][11][12]

Methodology:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and to determine the appropriate analytical method.

-

Equilibration: An excess amount of this compound is added to a flask containing purified water. The flask is then agitated at a constant temperature (typically 20 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

Phase Separation: The mixture is centrifuged or filtered to separate the undissolved substance from the aqueous solution.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Replicates: The determination is performed in at least triplicate.

Determination of Octanol-Water Partition Coefficient (log P) (OECD Guideline 107)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is a key parameter in assessing its potential for bioaccumulation. The Shake Flask Method is a widely used technique for its determination.[1][2][13][14][15]

Methodology:

-

Preparation of Solvents: n-octanol and water are mutually saturated before the experiment.

-

Test Substance Addition: A small amount of this compound is dissolved in either water or n-octanol.

-

Partitioning: The solution is then mixed with the other solvent in a separation funnel. The funnel is shaken vigorously to allow for the partitioning of the substance between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are separated by allowing them to stand or by centrifugation.

-

Analysis: The concentration of this compound in both the n-octanol and water phases is determined using an appropriate analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the aqueous phase. The logarithm of P (log P) is then reported.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1][2] AChE is crucial for the proper functioning of the nervous system, where it is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, thus terminating the nerve signal.

The following diagram illustrates the normal functioning of a cholinergic synapse and the disruption caused by this compound.

Mechanism of Acetylcholinesterase Inhibition by this compound.

Signaling Pathway Description:

-

Acetylcholine Synthesis and Release: In the presynaptic neuron, acetylcholine (ACh) is synthesized from choline and acetyl-CoA by the enzyme choline acetyltransferase. It is then packaged into synaptic vesicles. Upon the arrival of a nerve impulse, these vesicles fuse with the presynaptic membrane and release ACh into the synaptic cleft.

-

Signal Transduction: The released ACh diffuses across the synaptic cleft and binds to acetylcholine receptors on the postsynaptic neuron, leading to the propagation of the nerve signal.[16][17][18][19][20]

-

Signal Termination (Normal Function): To terminate the signal, the enzyme acetylcholinesterase (AChE), located in the synaptic cleft, rapidly hydrolyzes ACh into inactive choline and acetate. The choline is then taken back up into the presynaptic neuron to be recycled.[16][18][21]

-

Inhibition by this compound: this compound acts as an irreversible inhibitor of AChE. It phosphorylates the serine hydroxyl group in the active site of the enzyme, rendering it non-functional.[21][22][23]

-

Consequence of Inhibition: With AChE inhibited, acetylcholine accumulates in the synaptic cleft, leading to continuous stimulation of the acetylcholine receptors. This results in hyperactivity of the nervous system, paralysis, and ultimately, the death of the insect.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of the pesticide this compound, offering quantitative data in a structured format for ease of reference. The standardized OECD protocols for determining vapor pressure, water solubility, and the octanol-water partition coefficient have been outlined to ensure the reproducibility of these critical parameters. Furthermore, the mechanism of action of this compound as an acetylcholinesterase inhibitor has been visually represented, clarifying its mode of toxicity at the molecular level. This comprehensive overview serves as a valuable resource for researchers and professionals engaged in the study and management of this and similar chemical compounds.

References

- 1. acri.gov.tw [acri.gov.tw]

- 2. biotecnologiebt.it [biotecnologiebt.it]

- 3. laboratuar.com [laboratuar.com]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 6. consilab.de [consilab.de]

- 7. oecd.org [oecd.org]

- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 도서 [books.google.co.kr]

- 9. oecd.org [oecd.org]

- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 11. filab.fr [filab.fr]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. KEGG PATHWAY: Cholinergic synapse - Reference pathway [kegg.jp]

- 17. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. KEGG PATHWAY: hsa04725 [genome.jp]

- 21. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. opcw.org [opcw.org]

- 23. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

Dicrotophos: A Technical Guide to its Environmental Fate and Transport Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicrotophos is an organophosphate insecticide characterized by its systemic and contact activity against a wide range of agricultural pests. Understanding its behavior in the environment is paramount for assessing its potential ecological impact and for the development of safer alternatives. This technical guide provides an in-depth analysis of the environmental fate and transport mechanisms of this compound, compiling quantitative data, detailing experimental protocols, and visualizing key pathways to support research and development efforts in this field.

Data Summary

The environmental persistence and mobility of this compound are governed by a combination of its physicochemical properties and its susceptibility to various degradation processes. The following tables summarize key quantitative data related to its environmental fate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Temperature (°C) | Reference(s) |

| Molecular Weight | 237.21 g/mol | N/A | [1] |

| Water Solubility | Miscible | 20 | [2] |

| Vapor Pressure | 9.3 mPa (technical) 1 x 10⁻⁴ mmHg (technical) 6.98 x 10⁻⁵ mmHg (pure) 1.6 x 10⁻⁴ mmHg | 20 20 20 25 | [1][2] |

| Henry's Law Constant | 5.03 x 10⁻¹¹ atm·m³/mol | 25 | [3] |

| Log Octanol-Water Partition Coefficient (Log P) | -0.5 | 20 | [2] |

Table 2: Degradation of this compound in Soil

| Condition | Half-life (DT₅₀) | Soil Type | Reference(s) |

| Aerobic | 3 days | Hanford Sandy Loam | [1] |

| Anaerobic | 7 days | Hanford Sandy Loam | [4] |

Table 3: Hydrolysis of this compound in Water

| pH | Half-life (DT₅₀) | Temperature (°C) | Reference(s) |

| 5 | 117 days | 25 | [1] |

| 7 | 72 days | 25 | [1] |

| 9 | 28 days | 25 | [1] |

| 1.1 | 100 days | 38 | [1] |

| 9.1 | 50 days | 38 | [1] |

Table 4: Soil Adsorption of this compound

| Soil Type | Koc (mL/g) | Classification | Reference(s) |

| Various | 16 - 188 | Very High to Moderate Mobility | [3] |

Environmental Fate and Transport Mechanisms

The environmental behavior of this compound is a complex interplay of degradation and transport processes.

Degradation Pathways

This compound degradation occurs primarily through hydrolysis and microbial metabolism. Photolysis is not considered a significant degradation pathway[1].

Hydrolysis: The breakdown of this compound in water is pH-dependent, with faster degradation occurring under alkaline conditions[1]. The primary hydrolytic degradation products are N,N-Dimethylacetoacetamide and O-desmethylthis compound[1].

Microbial Degradation: In soil, this compound is rapidly degraded under both aerobic and anaerobic conditions[1]. The primary mechanism is microbial metabolism, where microorganisms utilize the compound as a source of carbon and phosphorus. Organophosphate hydrolases (OPH), also known as phosphotriesterases, play a crucial role in the initial step of degradation by cleaving the phosphate (B84403) ester bond[1][5]. This enzymatic hydrolysis is a key detoxification step[1][5]. Subsequent reactions involve the conversion of the dimethylamino group to an N-oxide, which is then further degraded through demethylation and hydrolysis[1]. The major soil metabolite identified is N,N-dimethylbutyramide[1].

References

The Silent Peril: An In-depth Technical Guide to the Acute and Chronic Toxicity of Dicrotophos in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicrotophos, a potent organophosphate insecticide, poses significant toxicological risks to mammals through both acute and chronic exposure. Its primary mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors. This guide provides a comprehensive overview of the acute and chronic toxicity of this compound in various mammalian species, presenting quantitative data, detailing experimental methodologies, and illustrating key biological pathways. The information compiled herein is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study of neurotoxic agents and the development of potential countermeasures.

Introduction

This compound is a systemic insecticide and acaricide characterized by its high solubility in water and significant toxicity to a broad range of organisms, including mammals.[1] Its widespread use in agriculture to control sucking, boring, and chewing pests on various crops has raised concerns about its potential impact on non-target species and human health.[1][2] Understanding the dose-dependent toxic effects and the underlying mechanisms of this compound is crucial for risk assessment, the development of safety guidelines, and the design of effective therapeutic interventions in cases of poisoning. This technical guide synthesizes the available scientific literature on the acute and chronic toxicity of this compound in mammalian models, with a focus on quantitative data, experimental design, and the molecular pathways involved in its toxic action.

Acute Toxicity

Acute exposure to this compound can induce rapid and severe toxic effects, primarily due to its potent inhibition of acetylcholinesterase.[3] The severity of poisoning is dose-dependent, with lethal outcomes often occurring at higher exposure levels.

Quantitative Acute Toxicity Data

The acute toxicity of this compound is typically quantified by the median lethal dose (LD50), which is the dose required to cause death in 50% of a tested population.[4] A summary of acute toxicity values for this compound in various mammalian species is presented in Table 1.

| Table 1: Acute Toxicity of this compound in Mammals | |||

| Species | Route of Administration | Parameter | Value (mg/kg) |

| Rat | Oral | LD50 | 13 - 25[5] |

| Rat | Percutaneous (dermal) | LD50 | 42 - 181[5] |

| Rat | Subcutaneous | LD50 | 8.137 |

| Mouse | Oral | LD50 | 11 - 15[5] |

| Mouse | Subcutaneous | LD50 | 11.5 |

| Mouse | Intravenous | LD50 | 9.9 |

| Mouse | Intraperitoneal | LD50 | 9.5 |

| Rabbit | Dermal | LD50 | 168 - 225[5] |

| Human | Oral | LDlo (lowest published lethal dose) | 5[5] |

Signs of Acute Toxicity

The clinical signs of acute this compound poisoning are consistent with cholinergic crisis resulting from acetylcholinesterase inhibition. These signs can be categorized into muscarinic, nicotinic, and central nervous system effects.[1][6]

Muscarinic effects include:

-

Hypersalivation (drooling)[6]

-

Urination[6]

-

Bronchoconstriction and increased bronchial secretions, leading to dyspnea (difficulty breathing)[5][6]

-

Miosis (pinpoint pupils)[1]

Nicotinic effects manifest as:

-

Muscle fasciculations (twitching) and tremors[7]

-

Muscle weakness and paralysis, including respiratory muscles[1]

Central nervous system effects include:

-

Headache[5]

-

Vertigo and ataxia (loss of coordination)[5]

-

Anorexia and weakness[5]

-

Coma and respiratory failure[5]

Experimental Protocol: Acute Oral Toxicity (LD50) Study in Rats

The following is a representative protocol for determining the acute oral LD50 of a test substance like this compound in rats, based on general guidelines for such studies.[2][8][9]

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration to rats.

Test Animals:

-

Species: Rat (e.g., Sprague-Dawley or Wistar strain).

-

Age: Young adults (typically 8-12 weeks old).

-

Sex: Both males and females are used.

-

Housing: Housed in controlled conditions with a 12-hour light/dark cycle, constant temperature (22 ± 3°C), and relative humidity (50 ± 20%). Animals have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

Methodology:

-

Acclimation: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.

-

Dose Preparation: this compound is prepared in a suitable vehicle (e.g., water, corn oil) to the desired concentrations.

-

Dose Administration:

-

Animals are fasted overnight prior to dosing.

-

A single dose of the test substance is administered by oral gavage.

-

A control group receives the vehicle only.

-

Multiple dose groups are used with a geometric progression of doses.

-

-

Observation:

-

Animals are observed for mortality and clinical signs of toxicity at regular intervals on the day of dosing (e.g., 30 minutes, 1, 2, 4, and 6 hours post-dose) and at least once daily for 14 days.

-

Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Body weights are recorded prior to dosing and weekly thereafter.

-

-

Necropsy: All animals (those that die during the study and those euthanized at the end of the 14-day observation period) undergo a gross necropsy to examine for any pathological changes.

-

Data Analysis: The LD50 is calculated using a recognized statistical method, such as probit analysis.

Below is a workflow diagram for a typical acute oral toxicity study.

Chronic Toxicity

Chronic exposure to lower levels of this compound can lead to cumulative effects, with the primary target again being the inhibition of acetylcholinesterase. Long-term studies are essential to determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are observed.[6]

Quantitative Chronic Toxicity Data

Chronic toxicity studies typically involve administering the substance to animals for an extended period, such as 90 days or up to 2 years. Key findings from chronic studies with this compound are summarized in Table 2.

| Table 2: Chronic Toxicity of this compound in Mammals | ||||

| Species | Duration | Route of Administration | Parameter | Value |

| Rat | 2 years | Dietary | NOAEL | 1.0 mg/kg diet (0.05 mg/kg/day)[5] |

| Dog | 2 years | Dietary | NOAEL | 1.6 mg/kg diet (0.04 mg/kg/day)[5] |

| Rat | 90 days | Dietary | NOAEL | 45 mg/kg body weight |

Signs of Chronic Toxicity

The most sensitive indicator of chronic this compound exposure is the inhibition of cholinesterase activity.[5] At higher doses, other signs may emerge, including:

-

Reduced body weight gain and food consumption.[10]

-

Organ toxicity, with the liver and kidneys being potential targets.[5][10] In rats, at high doses (135 ppm), increases in the weights of the kidneys, spleen, liver, and testes have been observed in males, and increased kidney weights in females.[5]

Experimental Protocol: Chronic Dietary Toxicity Study in Dogs

The following protocol is a representative example for a one-year chronic dietary toxicity study in dogs, a common non-rodent species for such assessments.[10][11]

Objective: To determine the NOAEL and characterize the chronic toxicity of this compound when administered in the diet to dogs for one year.

Test Animals:

-

Species: Dog (e.g., Beagle).

-

Age: Young adults (typically 6-9 months old).

-

Sex: Equal numbers of males and females.

-

Housing: Housed individually in pens under controlled environmental conditions.

Methodology:

-

Acclimation: Dogs are acclimated to the study conditions for a minimum of two weeks.

-

Diet Preparation: The test substance, this compound, is mixed into the basal diet at various concentrations. The stability and homogeneity of the test substance in the diet are verified.

-

Dose Administration:

-

Animals are assigned to control and treatment groups (typically 3-4 dose levels).

-

The test diet is provided daily for one year.

-

Food consumption is measured daily.

-

-

Observations and Examinations:

-

Clinical Observations: Animals are observed daily for signs of toxicity.

-

Body Weight: Recorded weekly.

-

Ophthalmology: Examinations are conducted pre-test and at specified intervals (e.g., 6 and 12 months).

-

Hematology and Clinical Chemistry: Blood and urine samples are collected pre-test and at regular intervals (e.g., 3, 6, and 12 months) to assess a range of parameters.

-

Cholinesterase Activity: Plasma, red blood cell, and brain cholinesterase activities are measured.

-

-

Pathology:

-

At the end of the one-year study, all animals are euthanized and subjected to a full gross necropsy.

-

Organ weights are recorded.

-

A comprehensive set of tissues from all animals is collected, preserved, and examined microscopically by a veterinary pathologist.

-

-

Data Analysis: Statistical analyses are performed to identify any treatment-related effects and to determine the NOAEL.

Below is a workflow diagram for a typical chronic dietary toxicity study.

Mechanism of Toxicity: Acetylcholinesterase Inhibition

The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE).[1][3] AChE is an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[12]

This compound, as an organophosphate, phosphorylates the serine hydroxyl group at the active site of AChE.[12] This forms a stable, phosphorylated enzyme that is functionally inactive.[9] The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors on the postsynaptic membrane.[12] This overstimulation of muscarinic and nicotinic receptors leads to the characteristic signs of organophosphate poisoning.[1]

The signaling pathway of acetylcholinesterase inhibition by this compound is illustrated below.

Metabolism of this compound

In mammals, this compound is metabolized, in part, to monocrotophos (B1676717), another potent organophosphate insecticide.[5] The concentration of monocrotophos in tissues can sometimes exceed that of the parent compound shortly after administration.[5] The primary detoxification pathway for both this compound and its oxidative metabolites is the hydrolysis of the vinyl-phosphate bond, which results in the formation of dimethyl phosphate.[5] This metabolite and others are then rapidly excreted, with residues of both this compound and monocrotophos being almost entirely dissipated within 24 hours.[5]

A simplified metabolic pathway for this compound in mammals is shown below.

Conclusion

This compound exhibits high acute and significant chronic toxicity in mammals, primarily through the potent and irreversible inhibition of acetylcholinesterase. The resulting cholinergic crisis manifests in a range of dose-dependent clinical signs affecting the muscarinic, nicotinic, and central nervous systems. Quantitative data from animal studies have established LD50 and NOAEL values that are critical for risk assessment. Understanding the detailed experimental protocols used to derive this data, as well as the underlying biochemical pathways of toxicity and metabolism, is essential for the scientific community. This guide provides a consolidated resource to aid researchers, scientists, and drug development professionals in their efforts to mitigate the risks associated with this compound and other organophosphate insecticides and to develop novel therapeutic strategies for poisoning cases. Further research into the long-term, low-dose effects and the complete metabolic fate of this compound will continue to be of high importance.

References

- 1. Organophosphate Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]

- 2. dep.nj.gov [dep.nj.gov]

- 3. This compound | C8H16NO5P | CID 5371560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jvma.org [jvma.org]

- 5. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 6. Poisoning of dogs and cats with pesticides – by Dr. Carli Pretorius – Animaland [animaland.co.za]

- 7. researchgate.net [researchgate.net]

- 8. Acute oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Chronic dietary toxicity study on 2,4-dichlorophenoxybutyric acid in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Dicrotophos Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicrotophos, an organophosphate insecticide, is subject to degradation in the environment through various chemical and biological pathways. Understanding these degradation processes in soil and water is crucial for assessing its environmental fate, persistence, and potential for contamination. This technical guide provides an in-depth overview of the core degradation pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the degradation mechanisms. The primary routes of this compound degradation are hydrolysis and microbial breakdown, while photodegradation is not considered a significant pathway.[1]

Degradation Pathways

The environmental degradation of this compound primarily occurs through two main pathways:

-

Hydrolysis: This is a key abiotic degradation process for this compound in both soil and water. The rate of hydrolysis is significantly influenced by pH.

-

Microbial Degradation: Soil microorganisms play a vital role in the breakdown of this compound, utilizing it as a source of carbon and phosphorus.

Hydrolysis Pathway

Hydrolysis of this compound involves the cleavage of the phosphate (B84403) ester bond. This process is pH-dependent, with degradation being faster under alkaline conditions. The primary hydrolytic degradation products are N,N-Dimethylacetoacetamide and O-desmethylthis compound.[1]

Microbial Degradation Pathway

In the soil environment, this compound is rapidly broken down by a variety of microorganisms.[2] The degradation process involves a series of enzymatic reactions. The dimethylamino group of this compound is converted to an N-oxide, which is then further transformed into CH2OH and aldehyde groups. Subsequent demethylation and hydrolysis lead to the formation of N,N-dimethylbutyramide as a major metabolite.[1] Further breakdown can lead to the formation of carbon dioxide and other residues.

Quantitative Degradation Data

The persistence of this compound in the environment is often expressed in terms of its half-life (t½), which is the time required for 50% of the initial concentration to degrade.

| Matrix | Condition | Parameter | Value | Reference |

| Water | pH 5 | Half-life (t½) | 117 days | [1] |

| pH 7 | Half-life (t½) | 72 days | [1] | |

| pH 9 | Half-life (t½) | 28 days | [1] | |

| Soil | Hanford sandy loam | Half-life (t½) | 3 days | [1] |

Experimental Protocols

Hydrolysis Study

The abiotic hydrolysis of this compound can be investigated following guidelines such as those provided by the OECD (Organisation for Economic Co-operation and Development).

Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.

Methodology (based on OECD Guideline 111):

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-